REACTION_CXSMILES
|
[C:1]1([C:7]#[C:8][CH2:9][CH2:10][CH2:11][O:12]C2CCCCO2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]1([C:7]#[C:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CCCCOC1OCCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×20 ml)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica (20 g)
|
Type
|
WASH
|
Details
|
eluting with 10% ether in hexane grading to 100% ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |